molecular formula C15H14FNO B11982505 N-(3,4-dimethylphenyl)-2-fluorobenzamide CAS No. 136926-08-4

N-(3,4-dimethylphenyl)-2-fluorobenzamide

Cat. No.: B11982505
CAS No.: 136926-08-4
M. Wt: 243.28 g/mol
InChI Key: ROXAKLJZSVIGOI-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-fluorobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom attached to the benzamide structure, which includes a 3,4-dimethylphenyl group. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-2-fluorobenzamide typically involves the reaction of 3,4-dimethylaniline with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethylphenyl)-2-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-fluorobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inhibiting specific enzymes or signaling pathways.

Comparison with Similar Compounds

  • N-(3,4-dimethylphenyl)-4-fluorobenzamide
  • N-(3,4-dimethylphenyl)-2-chlorobenzamide
  • N-(3,4-dimethylphenyl)-2-bromobenzamide

Comparison: N-(3,4-dimethylphenyl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, often leading to enhanced potency and selectivity compared to its chloro or bromo analogs.

Properties

CAS No.

136926-08-4

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-fluorobenzamide

InChI

InChI=1S/C15H14FNO/c1-10-7-8-12(9-11(10)2)17-15(18)13-5-3-4-6-14(13)16/h3-9H,1-2H3,(H,17,18)

InChI Key

ROXAKLJZSVIGOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2F)C

Origin of Product

United States

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